molecular formula C5H6ClNO2S B2660904 1-Cyanocyclobutane-1-sulfonyl chloride CAS No. 2287345-55-3

1-Cyanocyclobutane-1-sulfonyl chloride

Cat. No.: B2660904
CAS No.: 2287345-55-3
M. Wt: 179.62
InChI Key: DNKZNFUDYXNOOS-UHFFFAOYSA-N
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Description

1-Cyanocyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C₅H₆ClNO₂S. It is a sulfonyl chloride derivative, characterized by the presence of a cyanocyclobutane ring attached to a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

The mechanism of action for sulfonyl chlorides involves the attack of an electrophile at carbon to form a cationic intermediate . This cationic intermediate then loses a proton from the sp3-hybridized carbon, regenerating the aromatic ring and forming a substitution product .

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanocyclobutane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyanocyclobutane with chlorosulfonic acid. The reaction typically requires controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. Another method involves the use of disulfides and thiols, which are converted to sulfonyl chlorides using oxidative chlorination reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a continuous flow protocol .

Industrial Production Methods

Industrial production of sulfonyl chlorides, including this compound, often involves large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow processes are preferred in industrial settings due to their efficiency and safety, as they allow for precise control over reaction parameters and reduce the risk of thermal runaway .

Comparison with Similar Compounds

1-Cyanocyclobutane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its cyanocyclobutane ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides.

Properties

IUPAC Name

1-cyanocyclobutane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2S/c6-10(8,9)5(4-7)2-1-3-5/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKZNFUDYXNOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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